5-(2,3-Difluorophenyl)nicotinic acid

説明

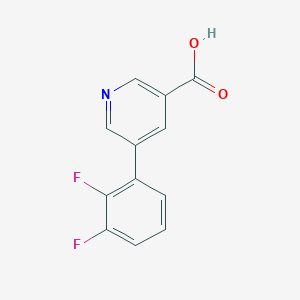

Structure

3D Structure

特性

IUPAC Name |

5-(2,3-difluorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-10-3-1-2-9(11(10)14)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLKJNIKNDDOLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646977 |

Source

|

| Record name | 5-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-47-9 |

Source

|

| Record name | 5-(2,3-Difluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-(2,3-Difluorophenyl)nicotinic Acid

This guide provides a comprehensive technical overview of 5-(2,3-Difluorophenyl)nicotinic acid (CAS 887973-47-9), a fluorinated derivative of nicotinic acid. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential biological significance.

Introduction and Chemical Identity

5-(2,3-Difluorophenyl)nicotinic acid belongs to the class of 5-arylnicotinic acids, a group of compounds that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its members.[1][2] The introduction of a difluorophenyl moiety to the nicotinic acid scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic profile and biological activity.[3] Nicotinic acid itself, also known as niacin or vitamin B3, is a well-established lipid-lowering agent.[4] Its derivatives are being explored for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[5][6][7]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 5-(2,3-Difluorophenyl)nicotinic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 887973-47-9 | [8] |

| Molecular Formula | C₁₂H₇F₂NO₂ | [8] |

| Molecular Weight | 235.19 g/mol | [8] |

| Synonym | 5-(2,3-difluorophenyl)-3-pyridinecarboxylic acid | [8] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [8] |

| logP | 2.725 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Rotatable Bonds | 2 | [8] |

Synthesis and Reaction Mechanisms

The synthesis of 5-(2,3-Difluorophenyl)nicotinic acid is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds and is tolerant of a wide range of functional groups.[10][11] The general strategy involves the coupling of a 5-halonicotinic acid derivative with a (2,3-difluorophenyl)boronic acid.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of 5-(2,3-Difluorophenyl)nicotinic acid.

Caption: Proposed synthetic workflow for 5-(2,3-Difluorophenyl)nicotinic acid.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, step-by-step methodology for the synthesis of 5-(2,3-Difluorophenyl)nicotinic acid via a Suzuki-Miyaura coupling reaction. This protocol is based on established procedures for similar transformations.[9][12]

Materials:

-

5-Bromonicotinic acid

-

2,3-Difluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq), 2,3-difluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of DMF and water (e.g., 4:1 v/v) to the flask.

-

To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 3-4 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-(2,3-Difluorophenyl)nicotinic acid.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Biological Activity and Potential Applications

While extensive biological data for 5-(2,3-Difluorophenyl)nicotinic acid is not yet available in the public domain, preliminary studies and research on related compounds provide valuable insights into its potential pharmacological profile.

One study investigating positive allosteric modulators (PAMs) for α4β2α5 nicotinic acetylcholine receptors found that the 2,3-difluorophenyl analog (the subject of this guide) exhibited no PAM activity.[13] This is a significant finding as it helps to define the structure-activity relationship for this class of modulators. In contrast, the 3,4-difluorophenyl analog did show PAM activity, highlighting the critical role of the fluorine substitution pattern on the phenyl ring.[13]

Derivatives of nicotinic acid have been widely explored for various therapeutic applications. For instance, novel nicotinic acid derivatives have shown promising anti-inflammatory and analgesic properties.[5][7] Additionally, some derivatives have been synthesized and evaluated for their antimicrobial activities, with certain acylhydrazone derivatives displaying potent antibacterial effects against Gram-positive bacteria.[2][6] Given these precedents, 5-(2,3-Difluorophenyl)nicotinic acid could serve as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling 5-(2,3-Difluorophenyl)nicotinic acid. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar aromatic carboxylic acids and fluorinated compounds should be followed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[15]

-

Avoid Contact: Avoid contact with skin and eyes.[15] In case of contact, rinse immediately with plenty of water.[16]

-

Ingestion: Do not ingest. If swallowed, seek medical attention.[17]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[8] Commercial suppliers recommend storage at 2-8°C.[8]

Conclusion

5-(2,3-Difluorophenyl)nicotinic acid is a synthetically accessible derivative of nicotinic acid with potential for further exploration in medicinal chemistry. While current biological data is limited, the established synthetic routes, particularly the Suzuki-Miyaura coupling, provide a robust platform for the generation of a library of related compounds for biological screening. The lack of positive allosteric modulator activity at α4β2α5 nicotinic acetylcholine receptors provides a key piece of structure-activity relationship data. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives.

References

-

Synthesis and activity of substituted heteroaromatics as positive allosteric modulators for α4β2α5 nicotinic acetylcholine receptors - PMC. (n.d.). PubMed Central. Retrieved February 25, 2026, from [Link]

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. (2025, August 6). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022, March 4). MDPI. Retrieved February 25, 2026, from [Link]

-

Synthesis, biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024, March 15). PubMed. Retrieved February 25, 2026, from [Link]

-

Chemical and Pharmacological Properties of Diflunisal. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2025, October 13). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022, March 4). PubMed. Retrieved February 25, 2026, from [Link]

-

5-Fluoronicotinic Acid. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

-

Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017, June 13). PMC. Retrieved February 25, 2026, from [Link]

-

Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. (n.d.). Europe PMC. Retrieved February 25, 2026, from [Link]

-

5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024, March 11). SciSpace. Retrieved February 25, 2026, from [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Nicotinic acid (Compound). (n.d.). Exposome-Explorer. Retrieved February 25, 2026, from [Link]

-

nicotinic acid. (n.d.). Organic Syntheses Procedure. Retrieved February 25, 2026, from [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). Semantic Scholar. Retrieved February 25, 2026, from [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010, April 1). PubMed. Retrieved February 25, 2026, from [Link]

- WO2022087373A1 - Methods of making nicotinic acid derivatives. (n.d.). Google Patents.

-

Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. (n.d.). JOCPR. Retrieved February 25, 2026, from [Link]

-

Nicotinic acid benzyl ester. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

- 3. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and activity of substituted heteroaromatics as positive allosteric modulators for α4β2α5 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.be [fishersci.be]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Chemical Structure & Synthesis of 5-(2,3-Difluorophenyl)nicotinic Acid

Part 1: Executive Summary & Compound Identity

5-(2,3-Difluorophenyl)nicotinic acid (CAS: 887973-47-9) is a specialized heterocyclic building block used primarily in medicinal chemistry and drug discovery. It functions as a critical intermediate for synthesizing biaryl-based kinase inhibitors, allosteric modulators, and agrochemicals.

The molecule fuses a polar, ionizable nicotinic acid core with a lipophilic, electron-deficient 2,3-difluorophenyl ring. This combination allows researchers to modulate solubility, metabolic stability, and protein-ligand binding interactions simultaneously.

Key Identifiers

| Property | Detail |

| CAS Number | 887973-47-9 |

| IUPAC Name | 5-(2,3-difluorophenyl)pyridine-3-carboxylic acid |

| Molecular Formula | C₁₂H₇F₂NO₂ |

| Molecular Weight | 235.19 g/mol |

| SMILES | OC(=O)c1cncc(c1)c2cccc(F)c2F |

| Core Scaffold | Biaryl Nicotinic Acid |

Part 2: Structural & Electronic Analysis

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is selected in drug design.

The Biaryl Axis & Conformational Control

The bond connecting C5 of the pyridine ring to the phenyl ring is a pivot point.

-

Steric Clash: The fluorine atom at the ortho position (C2 of the phenyl ring) creates steric repulsion with the protons on the pyridine ring (H4/H6).

-

Result: The molecule adopts a twisted conformation rather than a planar one. This non-planar geometry is often desired to match hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) and to disrupt crystal packing, thereby improving solubility compared to planar analogs.

Electronic Modulation (The Fluorine Effect)

-

Metabolic Stability: The 2,3-difluoro substitution blocks the most metabolically vulnerable positions on the phenyl ring (CYP450 oxidation usually targets electron-rich positions). The fluorine atoms withdraw electron density, deactivating the ring towards oxidative metabolism.

-

Acidity (pKa): The electron-withdrawing nature of the difluorophenyl group (via induction) slightly decreases the pKa of the pyridine nitrogen, making it less basic than unsubstituted nicotinic acid. This affects the zwitterionic character at physiological pH.

Physicochemical Profile

| Parameter | Value (Predicted) | Significance |

| LogP | ~2.7 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~50 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

| pKa (Acid) | ~3.8 - 4.2 | Acidic moiety allows salt formation (solubility). |

| H-Bond Donors | 1 (COOH) | Interaction with active site residues (e.g., Ser, Thr). |

Part 3: Synthetic Pathways (Technical Protocol)

The most robust method for synthesizing 5-(2,3-Difluorophenyl)nicotinic acid is the Suzuki-Miyaura Cross-Coupling . This pathway offers high functional group tolerance and regioselectivity.

Retrosynthetic Analysis

-

Disconnection: C5–C1' Biaryl bond.

-

Fragment A (Electrophile): 5-Bromonicotinic acid (or ester).

-

Fragment B (Nucleophile): 2,3-Difluorophenylboronic acid.

Detailed Experimental Protocol

Note: This protocol assumes the use of a methyl ester protection strategy to prevent catalyst poisoning by the free acid, followed by hydrolysis.

Step 1: Suzuki Coupling

-

Reagents:

-

Methyl 5-bromonicotinate (1.0 eq)

-

2,3-Difluorophenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄.

-

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

-

-

Procedure:

-

Charge a reaction vessel with the bromide, boronic acid, and base.

-

Degas the solvent system with nitrogen for 15 minutes (Critical for Pd(0) cycle).

-

Add the Pd catalyst under nitrogen flow.

-

Heat to 90°C for 4–12 hours. Monitor by LC-MS for disappearance of bromide.

-

Workup: Cool to RT, filter through Celite to remove Pd black, dilute with EtOAc, and wash with brine. Concentrate the organic layer.

-

Step 2: Ester Hydrolysis

-

Reagents:

-

Crude Intermediate (Methyl 5-(2,3-difluorophenyl)nicotinate).

-

LiOH·H₂O (2.0 eq).

-

Solvent: THF/Water (1:1).

-

-

Procedure:

-

Dissolve the intermediate in THF/Water. Add LiOH.

-

Stir at Room Temperature for 2 hours.

-

Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The product, 5-(2,3-Difluorophenyl)nicotinic acid, will precipitate.

-

Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

-

Visualization: Synthesis Workflow

Caption: Step-wise synthetic workflow for 5-(2,3-Difluorophenyl)nicotinic acid via Suzuki coupling and hydrolysis.

Part 4: Applications in Drug Discovery[2][3]

Scaffold for Kinase Inhibitors

The 5-phenylnicotinic acid motif mimics the biaryl pharmacophores found in many FDA-approved kinase inhibitors (e.g., Sorafenib analogues).

-

Binding Mode: The carboxylic acid can form hydrogen bonds with the "sugar pocket" or solvent-exposed regions of the kinase, while the difluorophenyl group occupies the hydrophobic "back pocket" (Gatekeeper region).

Bioisosterism & Optimization

-

Fluorine Scan: In SAR studies, moving fluorine atoms around the phenyl ring (2,3- vs 3,4- vs 2,5-difluoro) dramatically alters the electronic topography. The 2,3-substitution pattern creates a specific dipole moment that can optimize binding affinity and selectivity.

-

Linker Utility: The carboxylic acid is rarely the endpoint; it is typically converted into amides, esters, or heterocycles (e.g., oxadiazoles) to generate the final bioactive compound.

Visualization: Structure-Activity Relationship (SAR)

Caption: SAR logic map highlighting the functional roles of specific structural motifs within the molecule.

References

-

ChemScene. (n.d.). 5-(2,3-Difluorophenyl)nicotinic acid Product Page. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). Nicotinic Acid Structure and Biology. PubChem Compound Summary. Retrieved from

-

Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis. Retrieved from

-

Sigma-Aldrich. (n.d.). Suzuki Coupling Reaction User Guide. Retrieved from

5-(2,3-Difluorophenyl)nicotinic Acid: A Strategic Scaffold for Multiparametric Optimization

Executive Summary

5-(2,3-Difluorophenyl)nicotinic acid (CAS: 887973-47-9) represents a high-value "privileged structure" in modern medicinal chemistry. It combines a polar, ionizable headgroup (nicotinic acid) with a lipophilic, metabolically robust tail (2,3-difluorophenyl). This scaffold is particularly relevant in the design of kinase inhibitors , GPR109A agonists , and allosteric modulators where biaryl torsion and specific electrostatic surfaces are critical for binding selectivity.

This guide analyzes the physicochemical rationale for selecting this scaffold, details a robust synthetic protocol, and explores its utility in modulating multiparametric properties (potency, solubility, and metabolic stability).

Part 1: Structural Logic & Physicochemical Profile

The Fluorine Effect: Why 2,3-Difluoro?

The selection of the 2,3-difluorophenyl motif over a standard phenyl or monofluorophenyl ring is rarely accidental. It serves three specific medicinal chemistry objectives:

-

Conformational Control (Atropisomerism): The fluorine atom at the ortho (2-position) creates steric repulsion with the protons of the pyridine ring (specifically H4). This forces the biaryl system out of planarity, typically inducing a dihedral angle of 30–60°. This "twisted" conformation is often required to fit into narrow hydrophobic pockets (e.g., the ATP-binding site of kinases) and improves selectivity by preventing intercalation into flat DNA or non-specific hydrophobic patches.

-

Metabolic Blocking: Unsubstituted phenyl rings are prone to oxidation by Cytochrome P450 enzymes (CYP3A4, CYP2D6), particularly at the para and ortho positions.

-

C-2 Block: Prevents ortho-hydroxylation.

-

C-3 Block: Prevents meta-hydroxylation and reduces the electron density of the ring, indirectly deactivating the para position (C-4) toward electrophilic attack by metabolic enzymes.

-

-

Electrostatic Mapping: The 2,3-difluoro substitution creates a strong local dipole moment. Unlike a uniform lipophilic blob, this ring presents a polarized edge that can engage in specific multipolar interactions with protein backbone carbonyls or side-chain amides.

Acidic & Basic Centers

The nicotinic acid core provides a zwitterionic character potential:

-

Pyridine Nitrogen (N1): Weakly basic (Calculated pKa ~ 2.8 - 3.5). The electron-withdrawing nature of the 5-aryl group lowers this pKa compared to unsubstituted pyridine (pKa 5.2), reducing the likelihood of protonation at physiological pH, which can improve membrane permeability.

-

Carboxylic Acid (COOH): Acidic (pKa ~ 3.8 - 4.2). It serves as a handle for further derivatization (amides, esters) or as a direct ionic anchor (salt bridge) in the active site.

Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)

The most reliable route to 5-(2,3-difluorophenyl)nicotinic acid is the palladium-catalyzed cross-coupling of 5-bromonicotinic acid and 2,3-difluorophenylboronic acid .

Reaction Scheme

The reaction utilizes a palladium(0) cycle. Note that using the acid directly can sometimes poison the catalyst or lead to solubility issues; protecting the acid as an ester (Methyl 5-bromonicotinate) is often preferred, followed by hydrolysis. However, the direct coupling is possible with the right base.

Detailed Experimental Workflow

Objective: Synthesis of 5-(2,3-difluorophenyl)nicotinic acid on a 10g scale.

Reagents:

-

Substrate A: 5-Bromonicotinic acid (10.0 g, 49.5 mmol)

-

Substrate B: 2,3-Difluorophenylboronic acid (8.6 g, 54.5 mmol, 1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2.0 g, 5 mol%) — Chosen for stability and efficiency with aryl chlorides/bromides.

-

Base: Potassium Carbonate (K₂CO₃) (20.5 g, 148 mmol, 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio, 200 mL total)

Protocol:

-

Inertion: Charge a 500 mL 3-neck round-bottom flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvation: Add degassed 1,4-Dioxane and Water.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.

-

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: 236.05 [M+H]+).

-

Workup (Critical Step):

-

Cool to room temperature.

-

Filter through a Celite pad to remove Palladium black. Wash with MeOH.

-

Concentrate the filtrate to remove organic solvents (Dioxane).

-

Acidification: The residue will be basic (aqueous salt). Dilute with water (100 mL) and wash with Ethyl Acetate (to remove non-acidic impurities/dimers).

-

Acidify the aqueous layer carefully with 2N HCl to pH ~3.0. The product should precipitate as a white/off-white solid.

-

-

Purification: Collect the precipitate by filtration. Recrystallize from Ethanol/Water or Acetonitrile.

Yield Expectation: 75–85% (approx. 9.0–10.0 g).

Visualization of the Synthetic Pathway

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for scaffold generation.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Pharmacophore Mapping

This scaffold is versatile. The carboxylic acid is rarely the endpoint; it is usually a "warhead precursor."

-

Route A (Amide Formation): Coupling with primary amines yields Nicotinamides .

-

Target Class: Kinase inhibitors (e.g., VEGFR, EGFR). The amide NH acts as a hydrogen bond donor to the hinge region (Glu/Asp residues).

-

-

Route B (Heterocyclization): Conversion to 1,2,4-oxadiazoles or tetrazoles.

-

Target Class: S1P1 agonists or GPCR modulators where a bioisostere of the carboxylic acid is needed to improve oral bioavailability.

-

Structure-Activity Relationship (SAR) Logic

| Feature | Modification | Effect on Potency/Properties |

| Acid (C-3) | Convert to Amide | Increases H-bond donor capability; typical kinase hinge binder. |

| Acid (C-3) | Convert to Ester | Prodrug strategy; improves lipophilicity for cell entry. |

| Phenyl (C-5) | Remove F atoms | Increases planarity; increases metabolic clearance (oxidation). |

| Phenyl (C-5) | 2,3-Difluoro | Optimal Twist. Blocks metabolic hotspots. Moderate lipophilicity. |

| Pyridine N | Oxidize to N-Oxide | Increases polarity; potential metabolite; often reduces potency. |

Mechanism of Action Visualization

Figure 2: Pharmacophore decomposition of the scaffold highlighting functional regions for drug design.

Part 4: Analytical Characterization Data (Reference)

For validation of the synthesized scaffold, the following analytical signatures are expected:

-

1H NMR (400 MHz, DMSO-d6):

- 13.5 (br s, 1H, COOH)

- 9.15 (d, J = 1.8 Hz, 1H, Py-H2)

- 8.95 (d, J = 2.2 Hz, 1H, Py-H6)

- 8.40 (t, J = 2.0 Hz, 1H, Py-H4)

- 7.40–7.60 (m, 3H, Ar-H). Note: The splitting pattern of the difluorophenyl ring will be complex due to H-F coupling.

-

LC-MS:

-

Retention Time: ~2.5 min (on C18 column, Water/Acetonitrile gradient).

-

Ionization: ESI+ m/z 236.1 [M+H]+; ESI- m/z 234.1 [M-H]-.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Foundational text on the metabolic and physicochemical effects of fluorine substitution.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Detailed analysis of the "ortho-fluorine effect" on biaryl conform

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link

- Contextualizes Suzuki-Miyaura coupling as a primary tool for biaryl scaffold synthesis.

-

ChemScene. (n.d.). 5-(2,3-Difluorophenyl)nicotinic acid Product Page. Link

- Commercial verification of the scaffold's availability and basic properties.

-

National Center for Biotechnology Information. (2010). Discovery of a Potent Nicotinic Acid Receptor Agonist.[1][2] PubChem / ACS Med. Chem. Lett.Link

- Illustrates the utility of the nicotinic acid core in dyslipidemia drug discovery.

Sources

Strategic Functionalization of the Pyridine Core: A Technical Guide to 5-Substituted Nicotinic Acid Analogs

Executive Summary & Pharmacophore Rationale

Nicotinic acid (Niacin, Vitamin B3) is a privileged scaffold in medicinal chemistry.[1] While the C-2 and C-6 positions of the pyridine ring are electronically susceptible to nucleophilic attack, the C-5 position (meta to the nitrogen) offers a unique vector for optimization.

Functionalization at C-5 is critical for three mechanistic reasons:

-

Metabolic Blockade: The 5-position is a primary site for oxidative metabolism. Introducing halogens (F, Cl) or small alkyl groups here can extend half-life (

) by blocking cytochrome P450 oxidation. -

Electronic Tuning: Substituents at C-5 modulate the pKa of the carboxylic acid and the basicity of the pyridine nitrogen without imposing the steric hindrance associated with C-2/C-6 substitutions, which often disrupt receptor binding pockets.

-

Lipophilicity Modulation: 5-Aryl or 5-Alkynyl extensions allow the molecule to reach into hydrophobic sub-pockets of targets like GPR109A or enoyl-ACP reductase (InhA), significantly altering potency and solubility.

Synthetic Architectures: The "Bromine Handle" Strategy[1][2]

The entry point for most 5-substituted analogs is 5-bromonicotinic acid .[1] Unlike the electron-deficient C-2/C-6 positions, the C-5 position requires palladium-catalyzed cross-coupling for reliable functionalization.

Core Synthetic Pathways (DOT Visualization)

The following diagram illustrates the divergence from the 5-bromo precursor into critical chemical space using Suzuki, Sonogashira, and Heck manifolds.

Figure 1: Divergent synthesis from the 5-bromo scaffold utilizing Pd-catalyzed cross-coupling reactions.

Therapeutic Frontiers & SAR Analysis

Dyslipidemia & GPR109A Agonism

The primary target for nicotinic acid is GPR109A (HCA2) .[2][3][] Activation inhibits adenylyl cyclase, reducing cAMP and subsequently lipolysis in adipocytes.

-

The Challenge: Niacin causes cutaneous flushing via Langerhans cells (COX-1/PGD2 pathway).

-

5-Substituted Solution: Analogs are screened to separate the antilipolytic effect (therapeutic) from the flushing effect (side effect).

-

5-Methylnicotinic acid: Shows partial agonism; reduced flushing but lower potency.

-

5-Fluoronicotinic acid: Bioisostere with similar steric footprint to H, but altered pKa; retains high affinity.

-

GPR109A Signaling Cascade (DOT Visualization)

Figure 2: Mechanism of action for GPR109A agonists leading to reduced plasma free fatty acids.

Antimicrobial Activity (TB)

5-Substituted analogs, particularly those extended with oxadiazole or hydrazone linkers, have shown efficacy against Mycobacterium tuberculosis (Mtb).[5]

-

Target: Enoyl-ACP reductase (InhA).[6]

-

Mechanism: The pyridine ring mimics the nicotinamide moiety of NADH, acting as a competitive inhibitor.

Comparative SAR Data

| Substituent (C-5) | Electronic Effect (Hammett) | Lipophilicity (LogP) | Primary Application | Key Observation |

| -H (Parent) | Reference | 0.80 | Dyslipidemia | High potency, severe flushing. |

| -F (Fluoro) | Inductive Withdrawal | 0.95 | Bioisostere | Blocks metabolism; retains GPR109A affinity. |

| -Br (Bromo) | Weak Withdrawal | 1.65 | Synthetic Intermediate | Partial agonist for GPR109A; key scaffold. |

| -CH3 (Methyl) | Weak Donor | 1.30 | Agonist Tuning | Reduced flushing; lower potency than parent. |

| -Aryl (Phenyl) | Resonance | >2.50 | Antimicrobial | Increased hydrophobic interaction in InhA pocket. |

Technical Protocol: Suzuki Coupling of 5-Bromonicotinic Acid[1]

This protocol describes the synthesis of 5-phenylnicotinic acid , a representative workflow for generating library analogs.

Reagents:

-

Substrate: 5-Bromonicotinic acid (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[7]

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine DME and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (prevents catalyst oxidation).

-

Assembly: Add 5-bromonicotinic acid, phenylboronic acid, and Pd(PPh₃)₄ to the vial under a positive stream of Argon.

-

Activation: Add the degassed Na₂CO₃ solution via syringe.

-

Reflux: Seal the vessel and heat to 90°C for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM).

-

Checkpoint: The starting bromide spot (Rf ~0.4) should disappear; a new, more polar spot (product) will appear.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: DCM -> 10% MeOH/DCM).

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the C-5 proton shift and the appearance of aromatic phenyl protons.

-

Yield: Expected range 75–85%.

References

-

Van Veldhoven, J. P., et al. (2011). "Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A)." Bioorganic & Medicinal Chemistry Letters.

-

Yu, C., et al. (2021).[9] "Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid." Journal of Agricultural and Food Chemistry.

-

Johar, M., et al. (2005). "Synthesis and in vitro anti-mycobacterial activity of 5-substituted pyrimidine nucleosides." Bioorganic & Medicinal Chemistry.

-

BenchChem. (2025).[1][7][10] "Application Notes: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis." BenchChem Technical Library.

-

Jain, N., et al. (2019).[11] "A convenient one pot synthesis and antinemic studies of nicotinic acid derivatives."[11] Russian Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (CHEMBL1770... - ChEMBL [ebi.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dovepress.com [dovepress.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Publication : USDA ARS [ars.usda.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. eurekaselect.com [eurekaselect.com]

Comparative Technical Analysis: 5-(2,3-Difluorophenyl) vs. 5-(2,4-Difluorophenyl) Nicotinic Acid Scaffolds

[1]

Executive Summary

In medicinal chemistry, the biaryl ether or biaryl amine scaffold is ubiquitous, particularly in kinase inhibitors and receptor modulators. The 5-phenylnicotinic acid moiety serves as a critical pharmacophore where the carboxylic acid often engages in salt-bridge interactions (e.g., with Arginine or Lysine residues), while the phenyl ring occupies a hydrophobic pocket.

The distinction between the 2,3-difluorophenyl (2,3-DF) and 2,4-difluorophenyl (2,4-DF) isomers is not merely structural; it represents a strategic decision point in Lead Optimization (LO).

-

5-(2,4-difluorophenyl) nicotinic acid is typically selected to enhance metabolic stability by blocking the para-position from CYP450-mediated hydroxylation.[1]

-

5-(2,3-difluorophenyl) nicotinic acid is often employed to fine-tune electrostatic potential surfaces (EPS) and enforce specific torsion angles via the "ortho-effect," often at the cost of metabolic liability.[1]

This guide details the physicochemical divergences, synthetic routes, and pharmacokinetic implications of these two scaffolds.

Physicochemical & Structural Determinants[1][2][3][4]

The placement of fluorine atoms on the phenyl ring alters the electronic landscape of the pyridine core through inductive effects (

Electronic Effects (Hammett Analysis)

The acidity of the nicotinic acid carboxylic acid (C3-COOH) and the basicity of the pyridine nitrogen are influenced by the substituent at C5.

-

Hammett Constants (

):-

Fluorine

(Strongly Electron Withdrawing) -

Fluorine

(Weakly Electron Withdrawing due to competing resonance)

-

-

2,3-Difluoro Isomer: Contains a 2-F (ortho) and 3-F (meta).[1] The meta-fluorine exerts a strong electron-withdrawing effect on the phenyl-pyridine bond.[1]

-

2,4-Difluoro Isomer: Contains a 2-F (ortho) and 4-F (para).[1] The para-fluorine is less electron-withdrawing than the meta-fluorine.[1]

Conformational Control (The Ortho Effect)

Both isomers possess a fluorine at the 2-position (ortho). This creates a steric clash with the protons on the pyridine ring (H4/H6), forcing the two aromatic rings to twist out of planarity to minimize van der Waals repulsion.

-

Torsion Angle: Typically 40°–60°.[1]

-

Significance: This non-planar conformation is critical for fitting into narrow hydrophobic clefts (e.g., ATP-binding sites in kinases) where a flat biaryl system would clash with the protein backbone.

Data Comparison Table

| Property | 5-(2,3-difluorophenyl) Nicotinic Acid | 5-(2,4-difluorophenyl) Nicotinic Acid |

| CAS Number | 887973-47-9 | 887973-51-5 (Generic Ref) |

| Molecular Weight | 235.19 g/mol | 235.19 g/mol |

| Predicted LogP | ~2.72 | ~2.75 |

| Metabolic Liability | High (C4-H is open for oxidation) | Low (C4-F blocks oxidation) |

| Electronic Character | More electron-deficient pyridine | Slightly more electron-rich pyridine |

| Key Application | Specific Dipole Alignment | Metabolic Stabilization (t1/2 extension) |

Synthetic Pathways[1][5]

The synthesis of both isomers relies on Suzuki-Miyaura Cross-Coupling .[1] The choice of catalyst and base is critical to prevent protodeboronation of the polyfluorinated boronic acids, which are prone to hydrolysis.

Retrosynthetic Analysis[1]

-

Core Disconnection: C5(Pyridine)–C1'(Phenyl) bond.

-

Electrophile: 5-Bromonicotinic acid (or its ester/amide to avoid catalyst poisoning by the free acid).[1]

-

Nucleophile: 2,3-difluorophenylboronic acid vs. 2,4-difluorophenylboronic acid.[1]

Optimized Synthetic Workflow (DOT Visualization)

Figure 1: General catalytic cycle for the synthesis of 5-arylnicotinic acids via Suzuki-Miyaura coupling.

Critical Synthetic Nuance

2,6-Disubstituted Boronic Acids: If one were to use 2,6-difluorophenyl boronic acid, the reaction rate would drop significantly due to steric hindrance inhibiting the transmetallation step. However, for 2,3- and 2,4- isomers, the steric bulk is manageable, and yields of >80% are standard.

Pharmacokinetic Implications (ADME)

This section addresses the most significant functional difference between the two molecules: Metabolic Stability .

The "Para-Blocker" Strategy (2,4-DF)

Cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9) preferentially oxidize aromatic rings at the para-position relative to electron-donating or alkyl substituents.

-

Mechanism: The high-energy C–F bond (approx. 116 kcal/mol) is resistant to the radical cation mechanism utilized by the heme-iron center of CYP450.

-

Result: Substituting the 4-position with fluorine (2,4-DF) effectively "caps" this metabolic soft spot, significantly extending the half-life (

) and reducing intrinsic clearance (

The Metabolic Vulnerability of 2,3-DF

In the 2,3-difluoro isomer, the C4 position is a proton (C–H).

-

Mechanism: This position is electronically activated and sterically accessible.[1] CYP enzymes can hydroxylate this position to form a phenol.[1]

-

Consequence: This phenol can undergo Phase II conjugation (Glucuronidation/Sulfation), leading to rapid renal excretion.

-

Why use 2,3-DF? If the binding pocket contains a hydrogen bond donor that requires an acceptor at the 3-position (the fluorine), or if the 4-position faces a steric wall in the protein that cannot accommodate the atomic radius of Fluorine (1.47 Å vs 1.20 Å for H), the 2,3-isomer is mandatory despite the metabolic cost.

Metabolic Pathway Diagram

Figure 2: Divergent metabolic fates.[1] The 2,4-isomer blocks the primary oxidation site, while the 2,3-isomer remains susceptible.

Experimental Protocols

Protocol: Synthesis of 5-(2,4-difluorophenyl)nicotinic acid

Note: This protocol is adaptable for the 2,3-isomer by substituting the boronic acid.

Reagents:

-

5-Bromonicotinic acid (1.0 eq, 2.0 g)

-

2,4-Difluorophenylboronic acid (1.2 eq)

-

Pd(dppf)Cl2 (0.05 eq)

-

Potassium Carbonate (2.0 M aq solution, 3.0 eq)

-

1,4-Dioxane (10 mL/g substrate)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with 1,4-dioxane and the aqueous K2CO3. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

-

Loading: Add 5-bromonicotinic acid, the boronic acid, and the Pd catalyst under a positive stream of nitrogen.

-

Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 236.05).[1]

-

Workup:

-

Purification: Collect the solid by vacuum filtration. Recrystallize from Ethanol/Water if purity is <95%.

Protocol: Determination of pKa (Potentiometric Titration)

To empirically verify the electronic differences between the isomers:

-

Preparation: Dissolve 5 mg of the compound in a solution of 0.15 M KCl (ionic strength adjuster) with minimal DMSO (<5%) to ensure solubility.

-

Titration: Titrate using 0.1 M KOH (standardized) under inert atmosphere (N2) to prevent CO2 absorption.

-

Analysis: Use the Bjerrum plot method to identify the two inflection points:

References

-

Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hajduk, P. J., & Sauer, D. R. (2008). Influence of Fluorine Substituents on the Transport and Biological Properties of Drugs. Journal of Medicinal Chemistry, 51(19), 5897-5904. (Contextual grounding for LogP and pKa shifts). Link

reaction conditions for 5-bromo-nicotinic acid and 2,3-difluorophenylboronic acid

Application Note: High-Efficiency Synthesis of 5-(2,3-Difluorophenyl)nicotinic Acid

Executive Summary

This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid and 2,3-difluorophenylboronic acid . This transformation is a critical step in the synthesis of biaryl scaffolds found in p38 MAP kinase inhibitors and GABA receptor modulators.

While standard Suzuki conditions often fail due to the amphoteric nature of the nicotinic acid and the electron-deficient nature of the fluorinated boronic acid, this protocol utilizes a Pd(dppf)Cl₂ / Na₂CO₃ / Dioxane:Water system. This specific matrix ensures solubility of the carboxylate intermediate while minimizing protodeboronation of the fluorinated coupling partner.

Chemo-Structural Analysis & Challenges

Successfully coupling these specific substrates requires understanding three competing chemical behaviors:

-

Catalyst Poisoning (The Pyridine Problem): The nitrogen atom in the pyridine ring (5-bromonicotinic acid) is a strong

-donor that can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.-

Solution: We use dppf (1,1'-Bis(diphenylphosphino)ferrocene). Its large bite angle and chelating effect prevent displacement by the pyridine nitrogen.

-

-

Solubility Mismatch (The Zwitterion Problem): 5-bromonicotinic acid is poorly soluble in non-polar solvents (Toluene) but its carboxylate salt is water-soluble.

-

Solution: A Dioxane/Water (4:1) solvent system is mandatory. The water dissolves the inorganic base to form the nicotinate salt in situ, while dioxane solvates the catalyst and boronic acid.

-

-

Protodeboronation (The Fluorine Problem): 2,3-difluorophenylboronic acid is electron-deficient. Under harsh basic conditions or prolonged heating, the C-B bond can hydrolyze, yielding 1,2-difluorobenzene (unreactive byproduct) rather than the transmetallated species.

-

Solution: Controlled temperature (85°C) and a moderate base (Na₂CO₃ rather than K₃PO₄) mitigate this side reaction.

-

Reaction Mechanism & Logic

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle, but the Transmetallation step is the critical control point for this specific pair.

Figure 1: Catalytic cycle highlighting the base activation requirement for the electron-poor boronic acid.

Optimized Protocol

Reagents & Stoichiometry[1][2][3]

| Component | Role | Equiv. | Mass/Vol (1.0 mmol Scale) |

| 5-Bromonicotinic acid | Electrophile | 1.0 | 202 mg |

| 2,3-Difluorophenylboronic acid | Nucleophile | 1.2 | 190 mg |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.05 (5 mol%) | 41 mg |

| Na₂CO₃ | Base | 3.0 | 318 mg |

| 1,4-Dioxane | Solvent A | -- | 8.0 mL |

| Water (Deionized) | Solvent B | -- | 2.0 mL |

Critical Note: 3.0 equivalents of base are required. The first equivalent neutralizes the carboxylic acid to form the salt; the remaining two equivalents drive the Suzuki coupling.

Step-by-Step Procedure

Step 1: Reactor Setup & Degassing (Crucial)

-

Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

-

Add 5-Bromonicotinic acid , 2,3-Difluorophenylboronic acid , and Pd(dppf)Cl₂ .

-

Seal the flask with a septum.

-

Evacuate the flask under high vacuum for 2 minutes, then backfill with Nitrogen (N₂) or Argon. Repeat this cycle 3 times .

-

Why? Oxygen causes homocoupling of the boronic acid (forming bitolyls) and oxidizes the phosphine ligands, killing the catalyst.

-

Step 2: Solvent Addition [1]

-

In a separate vial, mix 1,4-Dioxane and Water. Sparge with N₂ gas for 10 minutes.

-

Dissolve the Na₂CO₃ in the water portion before mixing if preferred, or add solid base in Step 1 and add solvents now.

-

Inject the degassed solvent mixture into the reaction flask via syringe.

Step 3: Reaction

-

Place the flask in a pre-heated oil bath at 85°C .

-

Stir vigorously (800 RPM). The reaction mixture will initially turn black/dark brown.

-

Monitor by LC-MS at 2 hours.

-

Target Mass: [M+H]+ = 236.05.

-

Completion: Usually 4–6 hours. If starting material remains after 6 hours, add 1 mol% fresh catalyst.

-

Step 4: Workup (The "pH Swing" Isolation) Standard extraction fails here because the product is water-soluble at high pH.

-

Cool reaction to room temperature.

-

Dilute with water (10 mL) and transfer to a separatory funnel.

-

Wash the basic aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Purpose: This removes non-polar impurities (de-halogenated byproducts, homocoupled boronic acid, phosphine oxides). The product is in the water layer.

-

-

Acidification: Transfer the aqueous layer to a beaker. Slowly add 1N HCl while stirring until pH reaches 3–4 .

-

Observation: A thick white/off-white precipitate should form (the free nicotinic acid derivative).

-

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 5 mL) and pentane (1 x 5 mL).

-

Dry under vacuum at 45°C.

Workup Logic & Purification Flow

This workflow visualizes the critical "pH Swing" required to isolate the amphoteric product without column chromatography.

Figure 2: Isolation strategy utilizing the amphoteric nature of the nicotinic acid product.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Ensure strict degassing. Switch to XPhos Pd G3 if Pd(dppf) fails. |

| Protodeboronation | Reaction too hot/basic | Lower Temp to 70°C. Use K₃PO₄ (anhydrous) in Toluene/Water if hydrolysis persists. |

| Product in Organic Wash | pH too low during wash | Ensure aqueous layer is pH > 10 before EtOAc wash. Add NaOH if necessary. |

| No Precipitate at pH 3 | Product too soluble | Saturate aqueous layer with NaCl (salting out) and extract with THF/EtOAc (1:1) . |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reaction Conditions and Protocols. Link

Sources

solubility of 5-(2,3-Difluorophenyl)nicotinic acid in DMSO and methanol

Application Note: Solubility Profiling and Stock Solution Preparation for 5-(2,3-Difluorophenyl)nicotinic Acid

Executive Summary

This guide provides a technical framework for handling 5-(2,3-Difluorophenyl)nicotinic acid (CAS: 887973-47-9), a biaryl carboxylic acid scaffold often used as an intermediate in the synthesis of kinase inhibitors and GABA modulators.

Due to the specific substitution pattern (difluorophenyl group attached to the pyridine ring), this compound exhibits distinct solubility characteristics compared to unsubstituted nicotinic acid. This note details the theoretical solubility profile , experimental determination protocols , and best practices for stock solution preparation in DMSO and Methanol to ensure reproducibility in biological assays and synthetic workflows.

Physicochemical Context & Solubility Prediction

To understand the solubility behavior, we must analyze the structural shift from the parent molecule.

| Feature | Nicotinic Acid (Parent) | 5-(2,3-Difluorophenyl)nicotinic acid (Target) | Impact on Solubility |

| Structure | Pyridine + COOH | Pyridine + COOH + Difluorophenyl | Increased Lipophilicity |

| LogP (Est.) | ~0.36 | ~2.72 | Target is significantly less water-soluble. |

| H-Bonding | Donor/Acceptor | Donor/Acceptor | Retains ability to bind polar solvents. |

| pKa (Acid) | ~4.8 | ~4.5 - 4.7 | Acidic proton drives solubility in basic/polar aprotic media. |

Solvent Compatibility Analysis

-

DMSO (Dimethyl Sulfoxide): Excellent.

-

Mechanism:[1][2] DMSO is a polar aprotic solvent that acts as a strong hydrogen bond acceptor. It effectively solvates the carboxylic acid proton and interacts favorably with the aromatic

-systems of the biaryl structure. -

Predicted Solubility:>100 mg/mL (High). Suitable for 10–50 mM stock solutions.

-

-

Methanol (MeOH): Good to Moderate.

-

Mechanism:[1][2] Methanol is a polar protic solvent. While it can solvate the carboxylic acid, the hydrophobic difluorophenyl moiety may limit solubility compared to DMSO.

-

Predicted Solubility:10–30 mg/mL . Suitable for synthetic transfers or crystallization, but potentially unstable for long-term storage at high concentrations (risk of esterification or precipitation).

-

Protocol A: Kinetic Solubility Determination (High-Throughput)

For rapid estimation of solubility limits before biological assay preparation.

Objective: Determine if the compound precipitates upon dilution from DMSO stock into aqueous buffer or methanol.

Materials:

-

PBS Buffer (pH 7.[4]4) or Methanol

-

96-well UV-Star® Microplate (transparent)

-

Plate Reader (Absorbance at 620 nm for turbidity)

Workflow:

-

Preparation: Dispense 190 µL of solvent (MeOH or PBS) into plate wells.

-

Spiking: Add 10 µL of DMSO stock to the first well (Final: 500 µM). Perform 1:2 serial dilutions across the row.

-

Incubation: Shake at 300 rpm for 2 hours at 25°C.

-

Readout: Measure Absorbance at 620 nm (turbidity indicates precipitation).

-

Analysis: The "Solubility Limit" is the highest concentration with absorbance equal to the solvent blank.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for establishing exact solubility values (Modified OECD Guideline 105).

Scope: This protocol generates the definitive saturation concentration (

Step-by-Step Methodology

-

Supersaturation:

-

Weigh approx. 50 mg of 5-(2,3-Difluorophenyl)nicotinic acid into a 4 mL amber glass vial.

-

Add 1.0 mL of the target solvent (DMSO or Methanol).

-

Note: If the solid dissolves instantly, add more solid until a visible precipitate remains (suspension).

-

-

Equilibration:

-

Seal the vial tightly (Parafilm over cap) to prevent hygroscopic water absorption (critical for DMSO).

-

Agitate at 25°C ± 0.5°C for 24 hours. Use a rotary shaker or magnetic stir bar (moderate speed).

-

-

Phase Separation:

-

Filtration (Preferred): Draw the supernatant through a 0.22 µm PTFE syringe filter . (Do not use Nylon filters, as they may bind the aromatic compound).

-

Alternative: Centrifuge at 10,000 rpm for 10 minutes.

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate 1:100 with mobile phase (e.g., Acetonitrile:Water 50:50).

-

Inject into HPLC (C18 Column, UV detection at 254 nm).

-

Calculate concentration against a 5-point calibration curve of the standard.

-

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for validating the solubility of the compound, ensuring data integrity.

Caption: Figure 1. Self-validating workflow for thermodynamic solubility determination (Shake-Flask Method).

Critical Protocol: Preparation of Stock Solutions for Bioassays

Problem: Biaryl nicotinic acids can precipitate when a high-concentration DMSO stock is "shocked" by rapid addition to aqueous media.

Correct Procedure:

-

Weighing: Weigh the compound into a glass vial (avoid plastics initially to prevent static loss).

-

Dissolution:

-

Add anhydrous DMSO to achieve a 10 mM or 50 mM concentration.

-

Tip: If the solution appears cloudy, sonicate at 37°C for 5 minutes. The solution must be crystal clear.

-

-

Storage: Aliquot into amber tubes. Store at -20°C.

-

Warning: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which drastically lowers the solubility of this specific compound, causing "crash out" over time. Use single-use aliquots.

-

-

Assay Dilution (The "Intermediate Step"):

-

Do NOT pipette 100% DMSO stock directly into the cell culture well.

-

Step A: Dilute DMSO stock 1:10 into culture medium (or buffer) in a separate tube. Vortex immediately.

-

Step B: Inspect for precipitate.[4]

-

Step C: Transfer this intermediate dilution to the final assay plate.

-

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

PubChem Database. (n.d.). Compound Summary for Nicotinic Acid Derivatives. National Library of Medicine.

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

Sources

Application Notes and Protocols for the Handling and Storage Stability of CAS 887973-47-9

Senior Application Scientist Note: An extensive search of public chemical databases and registries for CAS number 887973-47-9 has yielded no identification of a specific chemical substance. This suggests the compound may be proprietary, a novel research chemical not in the public domain, or an incorrectly cited identifier.

Therefore, this document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to establish handling and storage stability protocols for any novel or uncharacterized chemical compound . This framework ensures scientific integrity, personnel safety, and the generation of reliable data.

A Framework for Novel Chemical Entities: From Receipt to Analysis

When working with a compound of unknown properties, a systematic, evidence-based approach is critical. This guide is structured to walk you through the necessary stages of characterization and stability assessment, ensuring that each step informs the next. The core principle is to treat the unknown with a high degree of caution until its properties are well-understood.

Scientific Integrity and Logical Progression

Expertise & Experience: The following protocols are not merely a list of steps but a reflection of best practices in the pharmaceutical and chemical research fields. The "why" behind each experimental choice is explained to empower the scientist to adapt these protocols to the specific nature of their compound.

Trustworthiness: Each protocol is designed to be a self-validating system. For example, the forced degradation studies are not only for identifying potential liabilities but also for proving that the chosen analytical method is "stability-indicating"—a cornerstone of reliable stability analysis.

Authoritative Grounding: The methodologies described are grounded in internationally recognized standards, primarily the guidelines from the International Council for Harmonisation (ICH), which are the benchmark for pharmaceutical development.

Section 1: Initial Risk Assessment and Precautionary Handling

In the absence of data, a conservative approach to safety is non-negotiable. Assume the compound is hazardous until proven otherwise.

1.1 Default Hazard Protocol Treat any unknown compound as if it were highly potent, toxic, and a potential respiratory and skin sensitizer. This ensures the highest level of protection.

1.2 Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory at all times.

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common starting point, but their suitability should be reassessed if the compound is found to be soluble in organic solvents. Double-gloving is recommended when handling the neat solid.

-

Body Protection: A full-length lab coat is required. For any weighing or transfer of powders, disposable sleeves are recommended.

-

Respiratory Protection: All handling of powders or volatile solutions must be conducted within a certified chemical fume hood or a powder containment hood.

1.3 Engineering Controls A certified chemical fume hood is the primary engineering control for preventing inhalation exposure. Ensure the sash is at the appropriate height to maximize airflow and protection.

1.4 Initial Handling and Weighing

-

Always work with the smallest practical amount of material for initial studies.

-

Use a dedicated set of spatulas and weighing papers for the compound to avoid cross-contamination.

-

Have a chemical spill kit readily accessible that is appropriate for the solvents being used.

Section 2: Essential Physicochemical Characterization

Before embarking on a full stability study, a few key physical properties must be determined. These data are foundational for designing meaningful experiments.

2.1 Visual and Microscopic Examination

-

Objective: To document the physical nature of the substance.

-

Protocol:

-

Visually inspect the compound under good lighting. Record its color, form (e.g., crystalline, amorphous powder), and any static properties.

-

If possible, examine a small sample under a microscope to get a better understanding of its morphology and particle size distribution.

-

2.2 Solubility Profiling

-

Objective: To identify suitable solvents for analytical methods and potential formulation vehicles.

-

Protocol:

-

Prepare a set of vials with a pre-weighed amount of the compound (e.g., 1-2 mg).

-

Add a range of solvents in a stepwise manner (e.g., 100 µL increments) to each vial.

-

Vortex and sonicate between additions.

-

Visually determine the point of dissolution to estimate solubility.

-

Test solvents across the polarity spectrum:

-

Aqueous: Water, Phosphate Buffered Saline (PBS) pH 7.4

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Non-polar: Dichloromethane, Hexanes

-

-

2.3 Hygroscopicity Screening

-

Objective: To assess if the compound absorbs atmospheric moisture, which can significantly impact stability.

-

Protocol:

-

Accurately weigh approximately 10-20 mg of the compound into a tared, low-profile weighing bottle.

-

Place the open bottle in a humidity chamber set to a high relative humidity (e.g., 75% RH) at room temperature.

-

Re-weigh the sample at set intervals (e.g., 24, 48, 72 hours).

-

A weight gain of >2% generally indicates that the material is hygroscopic and may require storage in a desiccator.

-

Section 3: The Comprehensive Stability Study: A Detailed Protocol

This section outlines the definitive studies required to understand a compound's stability profile.

3.1 The Cornerstone: A Stability-Indicating Analytical Method An analytical method, typically HPLC with UV and/or MS detection, is considered "stability-indicating" if it can accurately measure the concentration of the intact compound without interference from any degradation products, impurities, or excipients.

Workflow for Developing a Stability-Indicating HPLC Method

Caption: Workflow for developing a stability-indicating analytical method.

3.2 Forced Degradation (Stress Testing) Protocol

-

Objective: To deliberately degrade the compound to identify its degradation pathways and to challenge the analytical method.

-

Protocol:

-

Prepare a stock solution of the compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

-

For each condition below, mix the stock solution with the stressor in a 1:1 ratio.

-

Incubate the samples and analyze at appropriate time points (e.g., 0, 2, 8, 24 hours), aiming for 5-20% degradation.

-

| Stress Condition | Protocol Details |

| Acid Hydrolysis | Mix with 0.2 M HCl. Incubate at 60°C. |

| Base Hydrolysis | Mix with 0.2 M NaOH. Incubate at room temperature. |

| Oxidation | Mix with 6% H₂O₂. Incubate at room temperature. |

| Thermal | Incubate a solution and a sample of the solid powder at 80°C. |

| Photostability | Expose a solution and solid powder to light as per ICH Q1B guidelines (1.2 million lux hours and 200 W·h/m² UV).[1] |

3.3 Formal Stability Study on the Solid Substance

-

Objective: To determine the re-test period and recommended storage conditions for the bulk substance.

-

Protocol:

-

Use a single, homogeneous batch of the compound.

-

Aliquot the solid into amber glass vials with screw caps to protect from light and moisture.

-

Place sets of vials into calibrated stability chambers at the conditions outlined below.

-

At each pull point, remove one vial from each chamber and perform a full analysis (purity by HPLC, appearance, etc.).

-

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Refrigerated | 5°C ± 3°C | 12 months | 0, 3, 6, 9, 12 months |

| Frozen | -20°C ± 5°C | 12 months | 0, 3, 6, 9, 12 months |

Table: Example Data Presentation for Solid-State Stability

| Time Point | Purity at 25°C/60%RH (%) | Purity at 40°C/75%RH (%) | Appearance at 40°C |

|---|---|---|---|

| 0 Months | 99.9 | 99.9 | White Crystalline Solid |

| 3 Months | 99.8 | 98.5 | White Crystalline Solid |

| 6 Months | 99.8 | 97.1 | Slightly Yellow Solid |

Section 4: In-Use Stability: Solution and Freeze-Thaw

Understanding stability in solution is crucial for ensuring the integrity of experimental results.

4.1 Bench-Top Solution Stability

-

Objective: To determine how long a prepared solution can be left on the bench or in an autosampler before significant degradation occurs.

-

Protocol:

-

Prepare a stock solution in a relevant solvent (e.g., DMSO or an assay buffer).

-

Keep the solution on the lab bench at ambient temperature.

-

Analyze aliquots at time points such as 0, 4, 8, 12, and 24 hours.

-

4.2 Freeze-Thaw Cycle Stability

-

Objective: To determine if repeated freezing and thawing of stock solutions causes degradation.

-

Protocol:

-

Prepare a stock solution and divide it into at least 4 aliquots.

-

Analyze one aliquot immediately (this is the T=0, Cycle 0 data).

-

Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.

-

Thaw one aliquot completely to room temperature and analyze it (Cycle 1).

-

Return the remaining frozen aliquots to the freezer.

-

Repeat this process for a minimum of three freeze-thaw cycles.

-

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Research Council. [Link]

-

United States Pharmacopeia (USP) General Chapter <1078> Good Manufacturing Practices for Bulk Pharmaceutical Excipients. USP. [Link]

Sources

Technical Support Center: Solving Solubility Challenges with 5-(2,3-Difluorophenyl)nicotinic acid

Welcome to the technical support guide for 5-(2,3-Difluorophenyl)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted nicotinic acid derivative, its physicochemical properties present specific, yet manageable, hurdles in formulation. This guide provides a logical, step-by-step approach to systematically overcome these issues, grounded in the fundamental principles of physical chemistry and formulation science.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it is crucial to understand the inherent properties of 5-(2,3-Difluorophenyl)nicotinic acid. Its structure, featuring a lipophilic difluorophenyl ring and two ionizable centers (a carboxylic acid and a pyridine nitrogen), dictates its behavior in aqueous media.

| Property | Value / Estimate | Significance for Solubility |

| Molecular Formula | C₁₂H₇F₂NO₂ | - |

| Molecular Weight | 235.19 g/mol [1] | - |

| LogP (Octanol/Water) | 2.725[1] | A positive LogP indicates a preference for a lipid environment over an aqueous one, predicting low intrinsic water solubility[2][3]. |

| Topological Polar Surface Area | 50.19 Ų[1] | A moderate TPSA suggests some capacity for hydrogen bonding. |

| Hydrogen Bond Donors | 1 (from -COOH)[1] | Contributes to interactions with polar solvents. |

| Hydrogen Bond Acceptors | 2 (from -COOH and Pyridine N)[1] | Contributes to interactions with polar solvents. |

| Estimated Acidic pKa (-COOH) | ~2.5 - 3.5 | The carboxylic acid group is acidic. At a pH above this value, it will deprotonate to form a highly soluble carboxylate anion[4]. The electron-withdrawing difluorophenyl group likely lowers this pKa relative to unsubstituted benzoic acid (pKa ~4.2)[5]. |

| Estimated Basic pKa (Pyridine N) | ~4.0 - 5.0 | The pyridine nitrogen is weakly basic. At a pH below this value, it can be protonated. The pKa of the parent nicotinic acid is around 4.85[6]. |

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section is structured as a series of questions you might encounter during your experimental work. Follow the steps sequentially to identify the most appropriate solution for your specific application.

Q1: My 5-(2,3-Difluorophenyl)nicotinic acid is not dissolving in neutral water. What is the most effective first step?

Answer: The primary and most effective strategy is pH adjustment .

The poor aqueous solubility of this compound is largely due to its neutral, un-ionized form. As a carboxylic acid, its solubility is highly pH-dependent[7]. By raising the pH of the aqueous medium with a base, you deprotonate the carboxylic acid group (R-COOH) to form the corresponding carboxylate salt (R-COO⁻). This ionized species is significantly more polar and thus more soluble in water[4][8].

Experimental Protocol: pH-Dependent Solubility Profiling

This experiment will determine the pH at which your desired concentration can be achieved.

-

Preparation: Prepare a series of buffers (e.g., phosphate, borate) at various pH points, for example, from pH 4.0 to 9.0 in 0.5 or 1.0 unit increments.

-

Suspension: Add an excess amount of 5-(2,3-Difluorophenyl)nicotinic acid to a fixed volume of each buffer in separate vials. Ensure enough solid is present to create a saturated solution (a visible solid pellet should remain).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution. Centrifugation at high speed followed by careful collection of the supernatant is ideal. Filtration through a 0.22 µm syringe filter can also be used, but be sure to check for any drug adsorption to the filter material.

-

Quantification: Dilute an aliquot of the clear supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each saturated solution. You should observe a significant increase in solubility as the pH rises above the acidic pKa[9].

Causality: The inflection point of your pH-solubility curve will correspond to the compound's acidic pKa. At pH values approximately 2 units above the pKa, the compound will be >99% in its ionized, more soluble form[4].

Q2: Adjusting the pH works, but my downstream application (e.g., a cell-based assay) is sensitive to high pH. What is the next best strategy?

Answer: Employ co-solvents to increase solubility in a near-neutral pH environment.

Co-solvency is a powerful technique that involves adding a water-miscible organic solvent to your aqueous system. The co-solvent works by reducing the overall polarity of the solvent mixture, making it more favorable for a lipophilic solute to dissolve. This method reduces the interfacial tension between the aqueous solution and the hydrophobic compound[10].

Experimental Protocol: Co-solvent Screening

This protocol helps identify an effective and compatible co-solvent system.

-

Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

-

Ethanol

-

Propylene Glycol (PG)

-

Polyethylene Glycol 400 (PEG 400)

-

Dimethyl Sulfoxide (DMSO)[11]

-

-

Stock Solution: First, attempt to dissolve the compound in 100% of each neat co-solvent to determine its maximum solubility and create a concentrated stock.

-

System Preparation: Prepare a series of aqueous solutions (e.g., in phosphate-buffered saline, PBS, at pH 7.4) containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

-

Solubility Test: Add the required amount of your compound (or an aliquot of the concentrated stock from step 2) to each co-solvent/buffer mixture to achieve your target concentration.

-

Observation: Vortex each mixture and visually inspect for complete dissolution. If precipitation occurs, the system is not suitable at that concentration. For more precise measurements, an equilibrium solubility study (as described in Q1) can be performed for each co-solvent system.

-

Compatibility Check: Always run a vehicle control in your downstream application to ensure the chosen co-solvent concentration is not cytotoxic or does not interfere with the experiment.

| Co-solvent | Typical Starting % (v/v) | Notes |

| DMSO | 0.1% - 2% | High solubilizing power but can have cellular effects at >0.5-1%[11]. |

| Ethanol | 1% - 10% | Widely used, but can cause protein precipitation at higher concentrations[12]. |

| PEG 400 | 5% - 20% | A non-volatile, low-toxicity option often used in formulations[13]. |

| Propylene Glycol | 5% - 20% | Similar to PEG 400, a common and safe excipient[12]. |

Causality: Co-solvents disrupt the hydrogen-bonding network of water. This reduces the energy required to create a cavity in the solvent for the non-polar solute, thereby increasing solubility[].

Q3: My system cannot tolerate organic co-solvents, and pH adjustment is not an option. What other advanced methods can I explore?